![molecular formula C16H21Cl2NO3 B5510719 1-[(2,4-dichlorophenoxy)acetyl]-3-(propoxymethyl)pyrrolidine](/img/structure/B5510719.png)

1-[(2,4-dichlorophenoxy)acetyl]-3-(propoxymethyl)pyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

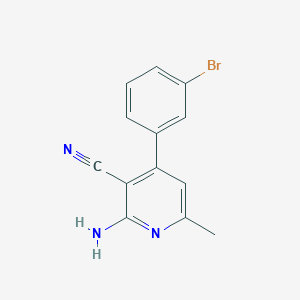

The compound “1-[(2,4-dichlorophenoxy)acetyl]-3-(propoxymethyl)pyrrolidine” is a complex organic molecule. It contains a pyrrolidine ring, which is a common feature in many biologically active compounds . It also includes a 2,4-dichlorophenoxyacetyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly from cyclic or acyclic precursors . The 2,4-dichlorophenoxyacetyl group could potentially be introduced using (2,4-dichlorophenoxy)acetyl chloride .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the dichlorophenoxyacetyl group could potentially affect the compound’s reactivity and polarity .Scientific Research Applications

Controlled-Release Herbicides

The study by Mehltretter et al. (1974) introduces the concept of controlled-release herbicides through the synthesis of 2,4-D (2,4-dichlorophenoxyacetic acid) esters of corn starches. These compositions liberate varying amounts of 2,4-D and soluble esters at rates suggesting potential use as controlled-release herbicides, highlighting an innovative application in agricultural chemistry (Mehltretter et al., 1974).

Molecular Docking and In Vitro Screening

Flefel et al. (2018) prepared a series of novel pyridine and fused pyridine derivatives showing moderate to good binding energies towards GlcN-6-P synthase, a target protein. These compounds exhibited antimicrobial and antioxidant activity, underscoring the versatility of pyrrolidine derivatives in developing potential therapeutic agents (Flefel et al., 2018).

Cognition-Enhancing Properties

Lin et al. (1997) investigated 2-methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine, ABT-089, demonstrating cognition-enhancing properties in rodent and primate models. This study showcases the potential neurological applications of pyrrolidine derivatives, offering a foundation for further exploration into cognitive disorder treatments (Lin et al., 1997).

Antimicrobial and Anticancer Activities

Abdel-megeed et al. (2012) synthesized diphenyl 1-(arylamino)-1-(pyridin-3-yl)ethylphosphonates with significant antimicrobial and anticancer activities. These findings illustrate the broad bioactivity spectrum of pyridine derivatives, including pyrrolidine-linked compounds, in medicinal chemistry (Abdel-megeed et al., 2012).

Anti-proliferative Activity

Ince et al. (2020) synthesized novel pyrrolidines linked to 1,2,3-triazole derivatives with significant in vitro anti-proliferative activities against human prostate cancer cells. This research adds to the understanding of pyrrolidine derivatives' potential in cancer therapy (Ince et al., 2020).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-1-[3-(propoxymethyl)pyrrolidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21Cl2NO3/c1-2-7-21-10-12-5-6-19(9-12)16(20)11-22-15-4-3-13(17)8-14(15)18/h3-4,8,12H,2,5-7,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYBWHDJRIZDKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCC1CCN(C1)C(=O)COC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2,4-Dichlorophenoxy)acetyl]-3-(propoxymethyl)pyrrolidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(morpholin-4-ylcarbonyl)piperidin-4-yl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B5510642.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1-(propylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5510653.png)

![N-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5510656.png)

![3-methoxy-N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B5510671.png)

![3-{3-[3-(dimethylamino)-1-pyrrolidinyl]propyl}-8-(4-piperidinyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5510679.png)

![[(3R*,5R*)-5-(1-pyrrolidinylmethyl)-1-(1,2,3,4-tetrahydro-8-quinolinylcarbonyl)-3-piperidinyl]methanol](/img/structure/B5510681.png)

![4-tert-butyl-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5510701.png)

![4-bromo-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide](/img/structure/B5510726.png)

![5H-chromeno[3,4-b]pyrazin-5-one](/img/structure/B5510736.png)

![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5510739.png)

![(3-chloro-4-methoxyphenyl)(imidazo[1,2-a]pyrimidin-3-yl)methanone](/img/structure/B5510744.png)

![N'-{4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}-2-(3-methoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5510754.png)